Cas no 19997-53-6 (2-(bromomethyl)-2,3-dihydro-1-benzofuran)

2-(Bromomethyl)-2,3-dihydro-1-benzofuran is a brominated benzofuran derivative with significant utility in organic synthesis. Its reactive bromomethyl group enables efficient functionalization, making it a valuable intermediate for constructing complex heterocyclic frameworks. The compound’s fused benzofuran core offers structural rigidity, which can enhance the stability of derived products. It is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals. The high purity and well-defined reactivity of this compound ensure consistent performance in synthetic applications. Proper handling is advised due to its sensitivity to moisture and potential lachrymatory effects. Storage under inert conditions is recommended to maintain stability.
2-(bromomethyl)-2,3-dihydro-1-benzofuran structure
19997-53-6 structure
Product name:2-(bromomethyl)-2,3-dihydro-1-benzofuran
CAS No:19997-53-6
MF:C9H9BRO
MW:213.07116
CID:229498
PubChem ID:140637

2-(bromomethyl)-2,3-dihydro-1-benzofuran Chemical and Physical Properties

Names and Identifiers

    • Benzofuran,2-(bromomethyl)-2,3-dihydro-
    • 2-(bromomethyl)-2,3-dihydrobenzofuran
    • 2-BROMOMETHYL-2,3-DIHYDROBENZOFURAN
    • 2-(bromomethyl)-2,3-dihydro-1-benzofuran
    • 2-Bromomethyl-2,3-dihydrobenzo[b]furan
    • DTXSID50941974
    • EN300-177630
    • SCHEMBL4231398
    • CS-0237078
    • 19997-53-6
    • (2,3-dihydro-2-benzofuranyl)-methyl bromide
    • AKOS012019949
    • MFCD00060518
    • 2-(Bromomethyl)-2,3-dihydro-1-benzofuran #
    • W-201752
    • Benzofuran, 2-(bromomethyl)-2,3-dihydro-
    • Inchi: InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
    • InChI Key: QYFBYHXEEODTMX-UHFFFAOYSA-N
    • SMILES: BrCC1CC2=CC=CC=C2O1

Computed Properties

  • Exact Mass: 211.98367
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 9.23

2-(bromomethyl)-2,3-dihydro-1-benzofuran Security Information

2-(bromomethyl)-2,3-dihydro-1-benzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B870120-10mg
2-(bromomethyl)-2,3-dihydro-1-benzofuran
19997-53-6
10mg
$ 70.00 2022-06-06
Chemenu
CM410263-1g
2-Bromomethyl-2,3-dihydrobenzofuran
19997-53-6 95%+
1g
$594 2023-02-17
Enamine
EN300-177630-0.1g
2-(bromomethyl)-2,3-dihydro-1-benzofuran
19997-53-6 95%
0.1g
$306.0 2023-09-20
Enamine
EN300-177630-0.25g
2-(bromomethyl)-2,3-dihydro-1-benzofuran
19997-53-6 95%
0.25g
$438.0 2023-09-20
Enamine
EN300-177630-2.5g
2-(bromomethyl)-2,3-dihydro-1-benzofuran
19997-53-6 95%
2.5g
$1735.0 2023-09-20
A2B Chem LLC
AB09282-250mg
2-(Bromomethyl)-2,3-dihydrobenzofuran
19997-53-6 95%
250mg
$497.00 2024-04-20
Aaron
AR002D66-100mg
Benzofuran, 2-(bromomethyl)-2,3-dihydro-
19997-53-6 95%
100mg
$446.00 2025-01-21
Aaron
AR002D66-1g
Benzofuran, 2-(bromomethyl)-2,3-dihydro-
19997-53-6 95%
1g
$1241.00 2025-01-21
Aaron
AR002D66-500mg
Benzofuran, 2-(bromomethyl)-2,3-dihydro-
19997-53-6 95%
500mg
$976.00 2025-01-21
TRC
B870120-100mg
2-(bromomethyl)-2,3-dihydro-1-benzofuran
19997-53-6
100mg
$ 340.00 2022-06-06

2-(bromomethyl)-2,3-dihydro-1-benzofuran Related Literature

Additional information on 2-(bromomethyl)-2,3-dihydro-1-benzofuran

2-(Bromomethyl)-2,3-Dihydro-1-Benzofuran: A Comprehensive Overview

2-(Bromomethyl)-2,3-dihydro-1-benzofuran (CAS No. 19997-53-6) is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of benzofurans, which are known for their aromatic properties and potential applications in various fields. The bromomethyl group attached to the dihydrobenzofuran framework introduces additional reactivity, making it a valuable intermediate in organic synthesis.

The molecular structure of 2-(bromomethyl)-2,3-dihydro-1-benzofuran consists of a benzene ring fused with a dihydrofuran moiety. The presence of the bromine atom in the bromomethyl group provides this compound with unique chemical properties. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. Researchers have explored its use in constructing complex ring systems and in the formation of heterocyclic compounds, which are often found in natural products and drug molecules.

One of the most notable applications of 2-(bromomethyl)-2,3-dihydro-1-benzofuran is its use as a precursor in the synthesis of quinoline derivatives. Quinolines are a class of compounds with significant biological activity, including anti-inflammatory, antitumor, and antimicrobial properties. By leveraging the reactivity of the bromomethyl group, chemists have developed efficient synthetic routes to access these valuable structures. For instance, recent research has demonstrated that this compound can undergo nucleophilic substitution reactions to yield quinoline analogs with enhanced bioavailability.

In addition to its role in drug discovery, 2-(bromomethyl)-2,3-dihydro-1-benzofuran has also been employed in materials science. Its ability to participate in cycloaddition reactions has made it a useful building block for constructing functional polymers and materials with tailored properties. For example, studies have shown that this compound can be used to synthesize polyaromatic compounds with potential applications in optoelectronics and advanced materials.

The synthesis of 2-(bromomethyl)-2,3-dihydro-1-benzofuran typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a dihydrobenzofuran derivative using elemental bromine or other brominating agents. This method ensures high yields and excellent regioselectivity, making it suitable for large-scale production. Researchers have also explored alternative methods, such as microwave-assisted synthesis and catalytic processes, to improve the efficiency and sustainability of this compound's production.

From a safety standpoint, 2-(bromomethyl)-2,3-dihydro-1-benzofuran is classified as a non-hazardous chemical under normal handling conditions. However, it is important to adhere to standard laboratory safety protocols when working with this compound due to its potential reactivity under certain conditions. Proper storage and handling practices are essential to ensure safe usage in both research and industrial settings.

In conclusion, 2-(bromomethyl)-2,3-dihydro-1-benzofuran (CAS No. 19997-53-6) is a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an indispensable tool in organic synthesis, drug discovery, and materials science. As researchers continue to explore its potential, this compound is expected to play an even more prominent role in advancing scientific knowledge and technological innovations.

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